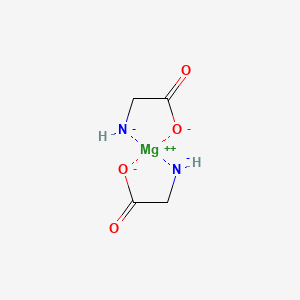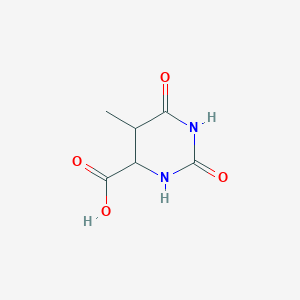![molecular formula C17H28O3 B12349706 Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester CAS No. 959311-20-7](/img/structure/B12349706.png)
Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate is a chemical compound with the molecular formula C16H26O2. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is known for its role in various biological processes and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate typically involves the esterification of farnesol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. The compound can also affect calcium homeostasis by inhibiting certain calcium channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A sesquiterpene alcohol that serves as a precursor to Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate.
Geraniol: Another sesquiterpene alcohol with similar structural features.
Nerolidol: A naturally occurring sesquiterpene alcohol with comparable biological activities.
Uniqueness
Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, farnesol. This makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
959311-20-7 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
methyl [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] carbonate |
InChI |
InChI=1S/C17H28O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-20-17(18)19-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ |
Clé InChI |
HNNAWWKVHMWQCN-NCZFFCEISA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COC(=O)OC)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOC(=O)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)

![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)



![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
